molecular formula C25H22Cl2N4O4 B12717697 1,4-Dioxa-8-azaspiro(4.5)decane, 8-((6-chloro-2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)- CAS No. 103255-77-2

1,4-Dioxa-8-azaspiro(4.5)decane, 8-((6-chloro-2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-

Cat. No.: B12717697
CAS No.: 103255-77-2
M. Wt: 513.4 g/mol
InChI Key: DGDMDLBOFACDNG-UHFFFAOYSA-N
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Description

1,4-Dioxa-8-azaspiro(45)decane, 8-((6-chloro-2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)- is a complex organic compound that features a spirocyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxa-8-azaspiro(4.5)decane, 8-((6-chloro-2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)- typically involves multi-step organic reactions. Key steps may include:

  • Formation of the spirocyclic core through cyclization reactions.
  • Introduction of the naphthyridine and isoindole moieties via coupling reactions.
  • Functional group modifications to introduce the chloro substituents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions might include:

  • Oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution reagents like halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a drug candidate due to its unique structural features and functional groups.

Medicine

In medicine, this compound could be explored for its therapeutic potential, possibly as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other spirocyclic molecules or those with naphthyridine and isoindole moieties. Examples could be:

  • Spiro[4.5]decane derivatives.
  • Naphthyridine-based compounds.
  • Isoindole-containing molecules.

Uniqueness

The uniqueness of 1,4-Dioxa-8-azaspiro(4.5)decane, 8-((6-chloro-2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)- lies in its specific combination of functional groups and structural features, which may confer unique reactivity and biological activity compared to other similar compounds.

For precise and detailed information, consulting scientific literature and databases such as PubChem, SciFinder, or Reaxys would be necessary.

Properties

CAS No.

103255-77-2

Molecular Formula

C25H22Cl2N4O4

Molecular Weight

513.4 g/mol

IUPAC Name

5-chloro-2-(7-chloro-1,8-naphthyridin-2-yl)-3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-3H-isoindol-1-one

InChI

InChI=1S/C25H22Cl2N4O4/c26-16-3-4-17-18(13-16)19(14-22(32)30-9-7-25(8-10-30)34-11-12-35-25)31(24(17)33)21-6-2-15-1-5-20(27)28-23(15)29-21/h1-6,13,19H,7-12,14H2

InChI Key

DGDMDLBOFACDNG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)CC3C4=C(C=CC(=C4)Cl)C(=O)N3C5=NC6=C(C=C5)C=CC(=N6)Cl

Origin of Product

United States

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